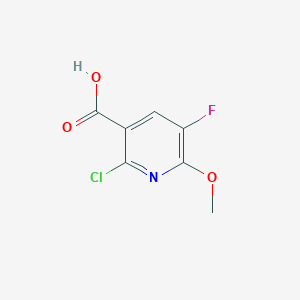

2-Chloro-5-fluoro-6-methoxynicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO3/c1-13-6-4(9)2-3(7(11)12)5(8)10-6/h2H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATPMYHTVZWCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-fluoro-6-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Niche Building Block in Medicinal Chemistry

2-Chloro-5-fluoro-6-methoxynicotinic acid belongs to a class of highly functionalized heterocyclic compounds that are of significant interest in the field of drug discovery. Substituted nicotinic acids are crucial scaffolds and intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory, analgesic, and anti-proliferative agents.[1][2][3][4] The specific arrangement of chloro, fluoro, and methoxy substituents on the pyridine ring offers a unique combination of electronic and steric properties, providing medicinal chemists with a versatile tool for modulating the pharmacokinetic and pharmacodynamic profiles of target molecules.

The presence of a chlorine atom at the 2-position and a methoxy group at the 6-position makes the scaffold susceptible to further modifications through nucleophilic aromatic substitution, while the fluorine at the 5-position can enhance metabolic stability and binding affinity. This guide provides a comprehensive overview of its extrapolated properties, a plausible synthetic approach, and its potential applications in modern drug development.

Physicochemical and Safety Profile

While experimental data for the target compound is scarce, we can predict its properties based on known data for closely related analogs like 2-chloro-5-fluoronicotinic acid (CAS: 38186-88-8) and various methoxylated pyridines.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Justification / Source Analog |

| CAS Number | Not assigned | Based on public database search. |

| Molecular Formula | C₇H₅ClFNO₃ | Derived from chemical structure. |

| Molecular Weight | 205.57 g/mol | Calculated from molecular formula. |

| Appearance | White to off-white solid | Typical for crystalline organic acids. |

| Melting Point | 150 - 170 °C | Extrapolated from similar substituted nicotinic acids. |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol); sparingly soluble in water. | General solubility for functionalized organic acids. |

| pKa | ~3-4 | The electron-withdrawing groups (Cl, F) lower the pKa compared to nicotinic acid (pKa ~4.85). |

Anticipated Safety and Handling Precautions

The safety profile is extrapolated from the Safety Data Sheet (SDS) for 2-chloro-5-fluoronicotinic acid.[5] This compound should be handled with care by trained personnel in a well-ventilated laboratory.

-

Hazard Statements: Predicted to be irritating to the eyes, respiratory system, and skin.[5] May be harmful if swallowed.

-

Precautionary Measures:

-

Wear suitable personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust; use only in a well-ventilated area or a fume hood.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[5]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not explicitly described in the reviewed literature. However, a logical and efficient pathway can be designed based on established methodologies for the synthesis of related substituted nicotinic acids. A plausible route starts from the commercially available 2,6-dichloro-5-fluoronicotinic acid.

The key transformation is the selective nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 6-position with a methoxy group. The chlorine atoms at the 2- and 6-positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.[6][7][8] The 6-position (para to the nitrogen) is often more reactive than the 2-position (ortho), allowing for selective substitution under controlled conditions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Predictive)

Step 1: Esterification of 2,6-Dichloro-5-fluoronicotinic acid

-

Causality: The carboxylic acid is protected as an ethyl ester to prevent unwanted side reactions during the subsequent nucleophilic substitution step. Fischer esterification is a standard and robust method for this transformation.

-

Procedure:

-

To a solution of 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in absolute ethanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2,6-dichloro-5-fluoronicotinate, which can be used in the next step without further purification. A similar procedure is outlined in related patent literature.[9]

-

Step 2: Selective Nucleophilic Aromatic Substitution (SNAr)

-

Causality: Sodium methoxide serves as a potent nucleophile to displace one of the chloro groups. The reaction is performed under controlled temperature to favor the selective substitution at the more reactive 6-position over the 2-position. Methanol is used as both the solvent and the source of the methoxide upon reaction with sodium metal or as a pre-formed solution.

-

Procedure:

-

Dissolve the crude ethyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in anhydrous methanol (15 mL/g).

-

Add a solution of sodium methoxide in methanol (1.1 eq, 25 wt%) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 2-4 hours. Monitor for the disappearance of the starting material and the formation of the monosubstituted product by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and quench by adding water.

-

Extract the product with ethyl acetate. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the residue by column chromatography on silica gel to obtain pure ethyl 2-chloro-5-fluoro-6-methoxynicotinate.

-

Step 3: Saponification to the Final Acid

-

Causality: The final step is the hydrolysis of the ethyl ester back to the carboxylic acid under basic conditions, a standard procedure known as saponification.

-

Procedure:

-

Dissolve the purified ethyl 2-chloro-5-fluoro-6-methoxynicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound. A similar hydrolysis process is described for related nicotinic esters.[10]

-

Applications in Drug Discovery and Development

Halogenated and substituted nicotinic acids are foundational building blocks for a multitude of pharmacologically active compounds. Their derivatives are known to exhibit a broad spectrum of biological activities.

-

Scaffold for Bioactive Molecules: This acid can serve as a starting point for creating libraries of compounds for screening against various biological targets. The carboxylic acid group is readily converted to amides, esters, or other functional groups, while the 2-chloro position provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.

-

Analgesic and Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on aromatic carboxylic acids. Derivatives of nicotinic acid have been synthesized and shown to possess significant analgesic and anti-inflammatory properties, potentially by inhibiting inflammatory cytokines.[4]

-

Antiproliferative Agents: Nicotinic acid hydrazones have been investigated as potential antiproliferative agents for cancer therapy.[11] The title compound could be a precursor for novel hydrazone derivatives.

-

Agrochemicals: Substituted pyridines are also prevalent in modern herbicides and insecticides.

Caption: Role of the title compound as a building block in a typical drug discovery pipeline.

References

-

2-Chloro-5-fluoronicotinic acid - Risk and Safety. (2024). ChemBK. [Link]

-

We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Study Prep in Pearson+. [Link]

-

Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.). Eureka | Patsnap. [Link]

-

Synthesis of 2-chloro-6-methylnicotinic acid. (n.d.). PrepChem.com. [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

-

We have considered nucleophilic aromatic substitution of pyridine at the... (2024). Filo. [Link]

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.).

-

Nicotinic acid, 6-hydroxy-. (n.d.). Organic Syntheses Procedure. [Link]

-

Mohsen, E. M. J., Salih, N. A., Radhi, A. W., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry. [Link]

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [Link]

- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (n.d.).

-

Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central - NIH. [Link]

-

Mohsen, E. M. J., et al. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

-

Nicotinic acid. (n.d.). Wikipedia. [Link]

-

Synthesis method of 6-methyl nicotine. (n.d.). Eureka | Patsnap. [Link]

- CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof. (n.d.).

-

Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]

-

Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]

- (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). [Source Document].

-

Synthesis of 6-chloronicotinic acid. (n.d.). PrepChem.com. [Link]

-

Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. (2025). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. We have considered nucleophilic aromatic substitution of pyridine at the .. [askfilo.com]

- 8. youtube.com [youtube.com]

- 9. Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chloro-5-fluoro-6-methoxynicotinic Acid: Properties, Synthesis, and Applications

Abstract: 2-Chloro-5-fluoro-6-methoxynicotinic acid is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring chloro, fluoro, methoxy, and carboxylic acid groups—provides a versatile scaffold for the synthesis of complex molecular architectures. This guide offers an in-depth analysis of its chemical properties, outlines a robust synthetic strategy, predicts its spectral characteristics, and discusses its reactivity profile and potential applications in drug discovery. As a specialized research chemical, publicly available experimental data is limited; therefore, this document combines established chemical principles with data from closely related analogues to provide a comprehensive and practical resource for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a polysubstituted pyridine derivative. While a specific CAS number is not widely indexed, its methyl ester is registered under CAS 959616-64-9.[1] The structural complexity and presence of multiple functional groups dictate its physical and chemical behavior, making it a valuable and challenging synthetic building block.

Table 1: Core Properties of this compound

| Property | Value | Source / Method |

| IUPAC Name | 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid | Nomenclature Rules |

| Molecular Formula | C₇H₅ClFNO₃ | Calculated |

| Molecular Weight | 205.57 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white crystalline solid. | Analogue Comparison |

| Solubility | Predicted to have low solubility in water and non-polar solvents; soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. | Analogue Comparison |

| Melting Point | Not experimentally determined. Expected to be >150 °C based on related structures. | Analogue Comparison |

| CAS Number | Not widely available. (Methyl ester: 959616-64-9) | [1] |

Synthesis and Purification Strategy

A logical and efficient synthesis of this compound leverages commercially available precursors and relies on the principles of regioselective nucleophilic aromatic substitution (SₙAr). The proposed pathway begins with the robust and well-documented synthesis of a 2,6-dichloro-5-fluoronicotinate intermediate.

Proposed Retrosynthetic Pathway

The synthesis hinges on the differential reactivity of the two chlorine atoms on the pyridine ring. The C6 position is generally more activated towards nucleophilic attack than the C2 position, especially when modulated by adjacent substituents. This allows for a selective displacement of the C6-chloro group by methoxide.

Caption: Retrosynthetic analysis for the target compound.

Causality of Regioselective Substitution

In the key synthetic step—the reaction of a 2,6-dichloropyridine derivative with sodium methoxide—the substitution is predicted to occur preferentially at the C6 position. This regioselectivity can be attributed to several factors:

-

Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, activating both the C2 and C6 positions towards nucleophilic attack.

-

Steric Hindrance: The C2 position is adjacent to the bulky ester group at C3, which can sterically hinder the approach of the nucleophile compared to the more accessible C6 position.

-

Intermediate Stabilization: While both pathways proceed through a Meisenheimer-like intermediate, the transition state leading to substitution at C6 is often lower in energy. Research on substituted 2,6-dichloropyridines has shown that ortho-selectivity can be directed by coordination of the nucleophile's counter-ion (e.g., Na⁺) with an adjacent substituent, a principle that favors reaction at the position further from the directing group in this case.[2]

Step-by-Step Synthesis Protocol

This protocol is a synthesized methodology based on established procedures for the synthesis of the precursor, 2,6-dichloro-5-fluoronicotinic acid, and related SₙAr reactions.[3][4]

Step 1: Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate

-

Starting Material: Methyl 2,6-dihydroxy-5-fluoronicotinate.

-

Reagents: Phosphorus oxychloride (POCl₃), Lithium Chloride (LiCl).

-

Procedure: a. To a sealed, pressure-rated vessel, charge methyl 2,6-dihydroxy-5-fluoronicotinate (1.0 eq) and lithium chloride (2.5 eq). b. Carefully add phosphorus oxychloride (~10 mL per gram of starting material). c. Seal the vessel and heat to 150-160 °C for 24 hours. The reaction must be conducted in a well-ventilated fume hood with appropriate pressure monitoring. d. Cool the reaction mixture to room temperature and slowly quench by pouring onto crushed ice. e. Extract the aqueous mixture with dichloromethane (3x). f. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.

Step 2: Selective Methoxylation to Methyl 2-chloro-5-fluoro-6-methoxynicotinate

-

Starting Material: Methyl 2,6-dichloro-5-fluoronicotinate.

-

Reagents: Sodium methoxide (NaOMe), Methanol (MeOH).

-

Procedure: a. Dissolve methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (N₂ or Ar). b. Add a solution of sodium methoxide (1.0-1.1 eq) in methanol dropwise at room temperature. c. Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Cool the reaction, neutralize with a mild acid (e.g., acetic acid), and remove the methanol under reduced pressure. e. Redissolve the residue in ethyl acetate and wash with water and brine. f. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Hydrolysis to this compound

-

Starting Material: Methyl 2-chloro-5-fluoro-6-methoxynicotinate.

-

Reagents: Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF)/Water.

-

Procedure: a. Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio). b. Add LiOH (1.5-2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC/LC-MS). c. Remove the THF under reduced pressure. d. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether) to remove any unreacted ester. e. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl. f. The product should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Caption: Forward synthesis workflow for the target compound.

Predicted Spectroscopic Profile

Due to the lack of published experimental spectra, the following profiles are predicted based on established principles of spectroscopy and data from analogous compounds.

¹H and ¹³C NMR Spectroscopy

The molecule possesses a single proton on the aromatic ring, which simplifies the ¹H NMR spectrum. The chemical shift and coupling will be highly informative.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| -COOH | 13.0 - 14.0 | broad singlet | N/A | Acidic proton, shift is concentration and solvent dependent. |

| H4 (Aromatic) | 8.0 - 8.3 | doublet (d) | JH-F ≈ 7-9 Hz | Downfield shift due to adjacent electron-withdrawing groups. |

| -OCH₃ | 3.9 - 4.1 | singlet (s) | N/A | Typical range for an aromatic methoxy group. |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Assignment | Predicted Shift (δ, ppm) | Notes |

| C=O | 164 - 168 | Typical carboxylic acid carbonyl. |

| C6 | 158 - 162 (d) | Attached to -OCH₃ and N. Will show coupling to Fluorine (J ≈ 10-15 Hz). |

| C5 | 155 - 159 (d) | Directly attached to Fluorine, will show a large C-F coupling constant (J ≈ 240-260 Hz). |

| C2 | 148 - 152 (d) | Attached to Chlorine and N. Will show smaller coupling to Fluorine (J ≈ 15-20 Hz). |

| C4 | 125 - 130 (d) | Attached to H. Will show coupling to Fluorine (J ≈ 4-6 Hz). |

| C3 | 115 - 120 (d) | Attached to -COOH. Will show coupling to Fluorine (J ≈ 4-6 Hz). |

| -OCH₃ | 55 - 60 | Typical aromatic methoxy carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several strong, diagnostic absorptions corresponding to the various functional groups.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Very broad signal due to hydrogen bonding. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong | Characteristic of an aromatic carboxylic acid. |

| C=C / C=N Stretch (Aromatic) | 1550 - 1610 | Medium | Multiple bands expected for the pyridine ring. |

| C-O Stretch (Aryl Ether) | 1230 - 1270 | Strong | Asymmetric stretch. |

| C-F Stretch | 1100 - 1200 | Strong | Strong absorption typical for aryl fluorides. |

| C-Cl Stretch | 700 - 800 | Medium | In the fingerprint region. |

Mass Spectrometry (MS)

Electrospray ionization (ESI) in negative mode would be ideal for detecting the deprotonated molecule [M-H]⁻. In positive mode, the protonated molecule [M+H]⁺ would be observed. The key diagnostic feature will be the isotopic pattern of the chlorine atom.

-

Predicted [M+H]⁺: m/z 206.0 (for ³⁵Cl) and 208.0 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Key Fragmentation:

-

Loss of H₂O (18 Da) from the carboxylic acid.

-

Loss of •OCH₃ (31 Da).

-

Loss of CO₂ (44 Da) or •COOH (45 Da).

-

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic intermediate. The distinct electronic nature of each position on the ring allows for a range of selective chemical transformations. Nicotinic acid and its derivatives are prominent pharmacophores in medicinal chemistry, with applications as anti-inflammatory, anti-diabetic, and antibacterial agents.[5][6][7][8]

Caption: Key reactive sites for further functionalization.

-

Carboxylic Acid (C3): This is the primary handle for diversification. It can be readily converted into amides, esters, or hydrazides, allowing for the exploration of structure-activity relationships (SAR) by introducing a wide array of substituents. This is a cornerstone of library synthesis in drug discovery.

-

C2-Chloro Group: The remaining chlorine atom is still activated towards SₙAr, though less so than in the dichloro precursor. It can be displaced by strong nucleophiles like amines or thiols under forcing conditions. Alternatively, it serves as an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, dramatically increasing molecular complexity.

-

Aromatic Ring (C4): The electron-deficient nature of the ring makes it resistant to electrophilic aromatic substitution. However, the C4 position could potentially be functionalized through directed metallation or halogen-metal exchange, providing another avenue for derivatization.

The combination of these features makes this scaffold particularly valuable for generating focused libraries of compounds targeting kinases, G-protein coupled receptors, and other enzyme classes where a rigid, well-defined heterocyclic core is advantageous.

Safety and Handling

As the toxicological properties of this compound have not been thoroughly investigated, it must be handled with care, assuming it is hazardous. The safety profile can be inferred from related halogenated and methoxylated pyridines.[5][9]

-

Hazard Identification:

-

Skin Irritation: Likely to cause skin irritation upon contact.

-

Eye Damage: Poses a risk of serious eye irritation or damage.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

-

Acute Toxicity: May be harmful if swallowed.

-

-

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

-

-

Spill Management:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

-

References

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. (2024). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class. Retrieved from [Link]

-

2a biotech. (n.d.). Product Detail. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]

-

PubMed. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link]

-

ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Retrieved from [Link]

Sources

- 1. Methyl 2-chloro-5-fluoro-6-methoxynicotinate price,buy Methyl 2-chloro-5-fluoro-6-methoxynicotinate - chemicalbook [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 2-Chloro-5-fluoro-6-methoxynicotinic Acid: Structure, Synthesis, and Application

Executive Summary

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoro-6-methoxynicotinic acid, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. While this specific molecule is not extensively documented in mainstream literature, its structural motifs are present in a variety of bioactive compounds. This document, therefore, leverages established chemical principles and data from closely related analogues to present its core characteristics. We will detail the molecule's structure and physicochemical properties, propose a robust synthetic pathway, and outline methods for its structural confirmation. Furthermore, this guide explores the compound's chemical reactivity and its potential as a pivotal building block in drug discovery and development, supported by a discussion on safe handling and storage protocols. This paper is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine-3-carboxylic acid. The pyridine ring is decorated with four distinct functional groups: a carboxylic acid, a chlorine atom, a fluorine atom, and a methoxy group. This dense functionalization provides a rich platform for synthetic modification. The precise arrangement of these groups—particularly the electron-withdrawing halogen and carboxylic acid groups and the electron-donating methoxy group—dictates the molecule's electronic properties and reactivity.

Below is a summary of its key identifiers and computed properties.

| Property | Value | Source |

| IUPAC Name | 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid | - |

| Molecular Formula | C₇H₅ClFNO₃ | - |

| Molecular Weight | 205.57 g/mol | - |

| CAS Number | Data not readily available in public databases | - |

| Canonical SMILES | COC1=NC(=C(C=C1F)C(=O)O)Cl | - |

| InChI Key | (Predicted) | - |

| Predicted LogP | 1.5 - 2.0 | - |

| Predicted pKa | 2.5 - 3.5 (Carboxylic Acid) | - |

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be logically approached from more readily available starting materials. A highly plausible route begins with 2,6-dichloro-5-fluoronicotinic acid, a known intermediate in the synthesis of antibacterial agents.[1][2] The core of this strategy is a regioselective nucleophilic aromatic substitution (SNAr) reaction.

Causality Behind Experimental Choices: The pyridine ring in the starting material is highly electron-deficient due to the two chlorine atoms, the fluorine atom, and the ring nitrogen. This makes it susceptible to nucleophilic attack. The positions ortho and para to the ring nitrogen (C2 and C6) are the most activated. In this case, the C6 position is generally more reactive towards nucleophilic substitution than the C2 position. This selectivity is exploited by using a controlled amount of sodium methoxide at a moderate temperature, which preferentially displaces the chlorine at the C6 position to install the methoxy group.

Experimental Protocol: Synthesis from 2,6-Dichloro-5-fluoronicotinic acid

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-dichloro-5-fluoronicotinic acid (1.0 eq).

-

Solvent and Base: Add anhydrous methanol (MeOH) as the solvent. While stirring under a nitrogen atmosphere, slowly add a solution of sodium methoxide (1.1 eq) in methanol.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 65°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Isolation: After cooling to room temperature, carefully neutralize the mixture with aqueous hydrochloric acid (1M) until the pH is approximately 2-3. This will precipitate the carboxylic acid product.

-

Purification: Filter the resulting solid precipitate, wash with cold water, and dry under a vacuum. If necessary, further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

-

Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).

Synthesis Workflow Diagram

Caption: Proposed synthesis of the target compound via SNAr reaction.

Structural Elucidation and Characterization

A self-validating protocol requires rigorous confirmation of the product's structure. The following spectroscopic signatures are predicted for this compound and would be used to confirm its identity and purity. Spectroscopic data for similar nicotinic acid derivatives can be found in various chemical databases and patents.[3][4]

| Spectroscopy | Predicted Signature |

| ¹H NMR | A single signal, a doublet, in the aromatic region (δ 8.0-8.5 ppm) corresponding to the proton at the C4 position. The splitting would arise from coupling to the adjacent fluorine atom (³JHF). The methoxy group would appear as a singlet around δ 4.0-4.2 ppm. |

| ¹³C NMR | Seven distinct signals are expected. The carbons attached to fluorine and chlorine will show characteristic large and smaller C-F and C-Cl couplings, respectively. The carboxylic acid carbonyl carbon would be observed downfield (δ 160-165 ppm). |

| ¹⁹F NMR | A single signal, a doublet, corresponding to the fluorine at the C5 position. The splitting arises from coupling to the adjacent proton at C4 (³JHF). |

| Mass Spec (ESI-) | A strong signal for the molecular ion [M-H]⁻ at m/z 204. The characteristic isotopic pattern of a single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a definitive feature. |

Reactivity and Applications in Drug Development

The true value of this compound lies in its potential as a versatile scaffold for building complex molecules. Its functional groups offer multiple handles for diversification, a critical requirement in modern medicinal chemistry for generating libraries of compounds for screening. Similar substituted nicotinic acids are crucial intermediates for synthesizing a range of therapeutics, including kinase inhibitors and receptor antagonists.[5][6][7]

-

Carboxylic Acid (C3): This group is the primary site for amide bond formation. Coupling with a diverse range of amines allows for the exploration of the surrounding chemical space, which is fundamental for modulating properties like target binding, solubility, and cell permeability.

-

Chloro Group (C2): The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols) via SNAr reactions or, more powerfully, serve as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the introduction of aryl, heteroaryl, or alkyl groups, significantly increasing molecular complexity.

Potential Derivatization Pathways

Caption: Key reactive sites for library synthesis and molecular diversification.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar halogenated nicotinic acids should be used to establish handling procedures.[8][9]

-

Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory system.[8] May be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle in a certified fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[9]

-

Handling: Avoid creating dust. Use only in well-ventilated areas. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound represents a potent and versatile chemical building block. Although not a commonplace reagent, its logical synthesis from known precursors is straightforward. The strategic placement of its chloro, fluoro, methoxy, and carboxylic acid functionalities provides chemists with a powerful tool for generating novel molecular architectures. Its potential for derivatization at both the C2 and C3 positions makes it an invaluable asset for constructing compound libraries aimed at discovering next-generation therapeutics and agrochemicals. Adherence to rigorous characterization and appropriate safety protocols will enable researchers to fully and safely exploit the synthetic potential of this compound.

References

- 2a biotech. This compound. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFWY2SXHRqVkyGbvFl7AcU-DoESAH3DVR4EYOIXB19rRzbAEEUO9zQrQy06dvfURVVidzdZuXECNGI1UvztvRH4mjN95wYmnjmknfOpiZmRi4_LUxiBsgxzB0zwuuzYGXQxKGgvXBH89aebFRyc9h-kJQP

- ChemicalBook. This compound. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRcR-CmSegwjKff_BcEeOj4kU-nKEyPeGOJAr2avxjwvrL5eRf5MF3YIVHSSSqZ9-LzUrWBqCVg4ooTOmCTEmoFQaIKlDq7z8ufEB4eNv3Fs4h6q92Qv-Yvf70jE9bFlw8pvYEoEoPwkjLM8swvZ_MotyFWYr-ECnPTrZxL0s=

- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPLl_3qJDxrw5N-eT3cD6kKTfPxgKAHCXxZrL7TCGe-rwMSZcxwnitG04nFdc9ZJVFhWxpg6lkRTD6zil1lfkO5ss0Og4VEK3g2H6sQh6ECxPMK1htFy7O7ZEQNPPGJKfmvrUySmmqsOZYpw==

- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIdsm5Bt_cPNLQp8p5PWlMjFoOMys1yO6E6sOqFYTKuxV9gHbk2c7lG1msAUC2pC16Q8Pakp04lxxUbDVLhkz8Qj_RmwVOdUHLnfgd6U05ku6JrvbkhzsEiZk0bYI52dXz4wb5_PyMDJI=

- Sigma-Aldrich. 2-Chloro-5-fluoro-6-methylnicotinonitrile AldrichCPR. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdfbMZlwhhjo6ScnDN_8AQcpKEiTqWCNM1c1SGywNAUlchBjOtP0HzE9XCZF7yZm4op_FJgCRUHi3BGO6ma39Xrt2B0gYcVQPuRFEdCjqW-Ym9VMHXKkgwq8AVuK_I_BlWQwAK9lCIg9Rl1TJFwq_Os-os0GE=

- ChemBK. 2-Chloro-5-fluoronicotinic acid. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5hVcaebOGQzNtMkNJFg8auI5_oxi43sTBUJoBO18Wf2aRk2SlDeIvGy_rUH4l26EF5mOWsZlG__QNppeuZPq448L6_CfRdo99qXu2KZLsyDNOBdh1xO69D2MKvh5IUGZBHo1Fmdm2N9lTxLgmNOKgHPkDyG97Mmn_uQ==

- 2-Chloro-5-fluoroisonicotinic acid. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGj-7Alxg8BhnooU-LgWMcBGtm7z-E_6YSYfa5rb-nwcfgOMFqy0rTljYp-lLN1aUwwWFJezmAQLmIMhQ9S83YVSlvOa3BwxFP-MzRGVf6NKQfYgffdTn0C76WrkIYHh1lPfQ59JxzkSTIKxp7P1AoodZKuMPNnVqB-ZnXNyt994efIQ==

- Synquest Labs. 2-Chloro-5-fluoronicotinic acid Safety Data Sheet. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg-1feOTuq9i5W2ug5fMHLufeSaFPIMEMbkuNt_Z35XXZQdSzgWg5clTg9EN17eR8yICyrEVTPw3WjbxtK_7X2y9q1dTY102yeA5GZInZg_1xlgVcq92It4N3_JUlcYMvkljqnYyqntt6TKmZhrAvVyqm996n47cK0yjHnoDt4p-EQsYSQi_FaVLrXl5GFBw==

- ChemScene. Safety Data Sheet. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgvmhLgSpxj0ZnWr-F9fxS2AxaIFAQ0bt2MiyXRMDOs57bpgU0SXNZl585GqsxCi4EuuZLeJm8r0HC9icMllNxsaSVF0kIv6F2bqrrVzhrALM7gYvPRE1yx1TCsYyirT1R1xFYbwYXZc1sMz4nbQl9GHo1fh-4brdv9-rnJpUfKM2050_pZC2L0xj0IWA9QNM=

- Sigma-Aldrich. SAFETY DATA SHEET. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI-_H0HW31T1VDgbWCyJE8knNZlukQoUIDMCAO_4p3F9uA4dHvFyFhZSf7iXYidpVo63baEGyfwHs3ClYo1-FQSqMPzYu0znEoGQqB8mn8okBQQh2rluJNtjJuvQbKN2I6zgI-zhq5kIGaXt1Rvdc=

- Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq-ertKqtpWcp1xAMNrWWE7KhiuFxt_5qK4nHFhAK4geDCaa2xk5he0FaKtKf_hd4Z_nZ1dX1LJS5Y0zRPjd3tDrQd8TlY6rst1iBLLlmfg_5eSj7tRoXhW6MdeBO5-sDGGLmMmokX86VX

- ChemicalBook. 2-CHLORO-5-FLUOROISONICOTINIC ACID(884494-74-0) 1H NMR spectrum. Available at: https://vertexaisearch.cloud.google.

- R&D Mate. 2-CHLORO-5-METHOXYNICOTINIC ACID. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6UK_nadaT1c5HvIuMHSu5YBtfdyW1dU0Ws7LUE0XckxE5bSLhFjBNlUdW3Qepxo8pUHPFjmkVqmz4eYGpVZrCkEPuin0opiRJvEWDccKNnaeteAFbaJLPyxdbwfUB7-EC2xCpApljUw==

- NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Role of 2,6-Dichloro-5-Fluoronicotinic Acid in Novel Compound Development. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFze-cfar0zMQWwyvac0CULwqHJiznB2wXCJ3We7j8rtzqsYC8p8Qenu9vq0-FX8GraSOW982vPez_plArmxB37Cws5VXa4qbYIPhaHwBDKAshbmYWBin7KlqvZZJYUurXSSco8r-KwsCp0vO-A3RCeyZphVXn8UiwfZbo99taFaVpZHbMErTDgU78hgCs9jST92NVamfCnva466UbxQ3-ufekgnoNiVSY-ICrGUETzAhJ71jb4gM2_qaPZg6pOgGPqp0zEeFoiosbUM-SDbx_ycVpKDu9juYE=

- PubChem. 2-Chloro-5-methylnicotinic acid | C7H6ClNO2 | CID 12387730. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiRaRz2oR5mlrExWoJoKPH7R3AnBFyP5DLKGg0uDZq-dzaeMPuOLzuUE4YcNkgp6S1X1lo_6gt_qsNu5pbdqGK0xslnxuP7rfVDACU_f777MDL-YeSn2F0kbRBIYujlp7_Bo0Wuzo8bbZxOM8CI8rreMxuvd7usLuPbqIL0OR8f-N4yQ==

- ChemicalBook. 2-Chloro-5-fluoronicotinonitrile synthesis. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg5zluJ8W69FrnHQeh77Ovy2PriLdc1bzV96cT-3BeISWl6kU0bOaB-JKL0yi9wW5nmY0JQ46dMTOHStxWUYRqC1upzzQiNIDHefQwb6R6_pRsv38pmPpGN2damwmRY_OUoKWo6Sg-2fVWLiM5TmAzMNrwm7oGmj6kKYC4wc6J35U9-A2g

- Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeMJpqFOe36cimZbj3KsBrZm9U2TtdBullu44AxV8uKNa6nFGEMhBjX6v4cLiF7O3maMmsiHCu_cMTpXuuYr6pvUbvGl6DxKPRFHWHBCb38HO-hRKF8FUH5xMPAgdArAFmqpFo4PJHpx3PyeuUccn5PBI3Nz8=

- Alfa Chemistry. CAS 15855-06-8 2-Chloro-6-methoxyisonicotinic acid. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpn0095UUwPnurBUQ2kixK99JeGmFDRKiesOoFWDshtcVw7c8ZtDT79dj5zOWpiBbJeRiXIEo1R9zo4HR-LzYrtOZ7GS8_pjlfIwkuPArgefsRsK7Yvxy4wuS_vO5oiIwHBGHu7rPXHYWgjg==

- PubMed. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. Available at: https://vertexaisearch.cloud.google.

- PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2Qmxr0C2FLF34R7Y-qtFK2VsDpUHJNI2AHt_wlnTjJC5S-JMNOgAswyV4_YSP_cE3PYyWLzdwkbzA8d1tJl10cHd5_mABIOEmJu87JsrPHc1vt0hXxaLkhD2czQQC3ogPe8w=

Sources

- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 4. 2-CHLORO-5-FLUOROISONICOTINIC ACID(884494-74-0) 1H NMR [m.chemicalbook.com]

- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 6. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. synquestlabs.com [synquestlabs.com]

- 9. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-fluoro-6-methoxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a viable and efficient synthetic pathway for 2-Chloro-5-fluoro-6-methoxynicotinic acid, a key building block in the development of novel pharmaceutical agents. The synthesis is strategically designed around the principles of nucleophilic aromatic substitution and leverages readily available starting materials. This document elucidates the chemical logic underpinning each synthetic step, from the construction of the core nicotinic acid framework to the regioselective introduction of key substituents. Detailed experimental protocols, mechanistic insights, and data presentation are included to provide researchers with a comprehensive and actionable resource for the laboratory-scale synthesis of this important molecule.

Introduction: The Significance of Substituted Nicotinic Acids

Substituted nicotinic acid derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents. The precise placement of halogen and alkoxy substituents on the pyridine ring can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This compound, in particular, presents a unique combination of functional groups that make it a highly sought-after intermediate for the synthesis of complex molecular targets. This guide aims to demystify the synthesis of this valuable compound by presenting a logical and well-supported synthetic route.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent and efficient synthetic strategy. The core of our approach is to first construct a di-chlorinated nicotinic acid precursor, which then allows for the selective introduction of the methoxy group.

Caption: Retrosynthetic analysis of this compound.

This retrosynthetic pathway highlights three key transformations:

-

Formation of the Pyridine Ring and Chlorination: Construction of the 2,6-dichloro-5-fluoronicotinate core from acyclic precursors.

-

Regioselective Methoxylation: Selective substitution of the C6-chloro substituent with a methoxy group.

-

Hydrolysis: Conversion of the methyl ester to the final carboxylic acid.

Synthesis Pathway and Mechanistic Discussion

Part 1: Synthesis of the Key Intermediate: Methyl 2,6-dichloro-5-fluoronicotinate

The synthesis commences with the construction of the pyridine ring, followed by chlorination to yield the key intermediate, methyl 2,6-dichloro-5-fluoronicotinate. This process is adapted from a well-established patent for the synthesis of 2,6-dichloro-5-fluoronicotinic acid, which utilizes readily available and cost-effective starting materials[1].

Step 1: Formation of Methyl 2,6-dihydroxy-5-fluoronicotinate

The initial step involves a condensation reaction to form the pyridone ring. Ethyl fluoroacetate and ethyl formate react in the presence of a strong base, sodium methoxide, to form an enolate, which then reacts with methyl malonamate. Subsequent cyclization and acidification yield methyl 2,6-dihydroxy-5-fluoronicotinate[1].

Step 2: Chlorination to Methyl 2,6-dichloro-5-fluoronicotinate

The dihydroxy intermediate is then subjected to chlorination. While the original patent describes the chlorination of the ester to the corresponding nicotinoyl chloride using phosphorus oxychloride and a lithium reagent, for the purpose of subsequent methoxylation, it is advantageous to have the methyl ester. The chlorination can be effectively carried out using a milder chlorinating agent or by carefully controlling the reaction conditions with phosphorus oxychloride to favor the formation of the chlorinated ester.

Part 2: Regioselective Methoxylation

This is the most critical step in the synthesis, where the selective replacement of one of the two chlorine atoms is achieved. The reaction of methyl 2,6-dichloro-5-fluoronicotinate with sodium methoxide leads to the preferential substitution of the chlorine atom at the 6-position.

Causality of Regioselectivity:

The regioselectivity of this nucleophilic aromatic substitution (SNAr) reaction is governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom, the fluorine at the 5-position, and the methyl carboxylate at the 3-position deactivates the entire ring towards nucleophilic attack. However, the positions ortho and para to the ring nitrogen (C2 and C6) are the most activated.

In this specific substrate, both the C2 and C6 positions are substituted with chlorine atoms. The choice of which chlorine is replaced is dictated by a combination of steric and electronic factors. The C6 position is generally more susceptible to nucleophilic attack in 2,6-dihalopyridines due to a combination of electronic activation from the ring nitrogen and potentially less steric hindrance compared to the C2 position, which is flanked by the C3-substituent. A similar principle of regioselective substitution at the 6-position of methyl 2,6-dichloronicotinate has been demonstrated with phenolic nucleophiles[2].

Caption: Experimental workflow for the regioselective methoxylation.

Part 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This can be readily achieved under basic conditions, for example, using lithium hydroxide or sodium hydroxide in a mixture of methanol and water, followed by acidification[3].

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate[1]

-

To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0 °C, add sodium methoxide (26 g).

-

Allow the mixture to stir at 20 °C for 3.5 hours.

-

Add a solution of methyl malonamate (40 g) in methanol (350 mL) and heat the mixture at reflux for 30 minutes.

-

To the hot mixture, add a solution of 37% hydrochloric acid (48 mL) in water (352 mL).

-

Heat the reaction mixture at reflux for 10 minutes.

-

Cool the mixture to 0 °C and allow it to stand for 18 hours.

-

Filter the mixture, wash the collected solid with water, and dry under vacuum to yield methyl 2,6-dihydroxy-5-fluoronicotinate.

Protocol 2: Synthesis of Methyl 2,6-dichloro-5-fluoronicotinate (Adapted from[1])

-

In a pressure vessel, charge methyl 2,6-dihydroxy-5-fluoronicotinate (10 g), phosphorus oxychloride (100 mL), and a catalytic amount of a suitable phase-transfer catalyst.

-

Seal the vessel and heat at 150-170 °C for 20-24 hours.

-

Cool the reaction mixture and carefully quench with ice water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain methyl 2,6-dichloro-5-fluoronicotinate.

Protocol 3: Synthesis of Methyl 2-Chloro-5-fluoro-6-methoxynicotinate (Inferred and Adapted)

-

Dissolve methyl 2,6-dichloro-5-fluoronicotinate (1 equivalent) in anhydrous methanol.

-

Add a solution of sodium methoxide (1.1 equivalents) in methanol dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and neutralize with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield methyl 2-chloro-5-fluoro-6-methoxynicotinate.

Protocol 4: Synthesis of this compound (Adapted from[3])

-

Dissolve methyl 2-chloro-5-fluoro-6-methoxynicotinate (1 equivalent) in a 3:1 mixture of methanol and water.

-

Add lithium hydroxide monohydrate (1.5 equivalents) at room temperature.

-

Stir the mixture for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

Concentrate the reaction mixture to remove methanol.

-

Dilute with water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1. Cyclization | Ethyl fluoroacetate, Ethyl formate | Methyl 2,6-dihydroxy-5-fluoronicotinate | NaOMe, Methyl malonamate, HCl | 60-70[1] |

| 2. Chlorination | Methyl 2,6-dihydroxy-5-fluoronicotinate | Methyl 2,6-dichloro-5-fluoronicotinate | POCl₃ | 80-90 (Estimated) |

| 3. Methoxylation | Methyl 2,6-dichloro-5-fluoronicotinate | Methyl 2-Chloro-5-fluoro-6-methoxynicotinate | NaOMe, Methanol | 75-85 (Estimated) |

| 4. Hydrolysis | Methyl 2-Chloro-5-fluoro-6-methoxynicotinate | This compound | LiOH, H₂O/MeOH, HCl | >90 (Estimated) |

Conclusion

The synthetic pathway detailed in this guide provides a robust and efficient method for the preparation of this compound. By leveraging a well-established route to the key 2,6-dichloro-5-fluoronicotinate intermediate and applying the principles of regioselective nucleophilic aromatic substitution, the target molecule can be obtained in good overall yield. The provided protocols and mechanistic explanations offer a solid foundation for researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. Request PDF. [Link]

Sources

- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-Chloro-5-fluoro-6-methoxynicotinic acid

This guide provides a comprehensive technical overview of 2-Chloro-5-fluoro-6-methoxynicotinic acid, a highly functionalized pyridine derivative of significant interest to researchers and professionals in drug discovery and medicinal chemistry. We will delve into a proposed synthetic pathway, the underlying chemical principles, and the potential applications of this molecule, grounding our discussion in established chemical literature and field-proven insights.

Introduction: The Strategic Value of Polysubstituted Nicotinic Acids

Nicotinic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of multiple, distinct substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The subject of this guide, this compound, is a prime example of such a strategically designed building block. The presence of a chlorine atom, a fluorine atom, a methoxy group, and a carboxylic acid function offers a versatile platform for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals.[1]

The fluorine atom, in particular, is a valuable addition in drug design, often enhancing metabolic stability and binding affinity.[2] The chloro and methoxy groups provide additional handles for synthetic modification, for instance, through nucleophilic aromatic substitution or cross-coupling reactions. This guide will provide a plausible and detailed synthetic route to this valuable compound, based on analogous reactions reported in the chemical literature.

Proposed Synthesis of this compound

A crucial precursor for this proposed synthesis is 2,6-dichloro-5-fluoronicotinic acid, which can be synthesized from ethyl fluoroacetate and ethyl formate.[3][4]

Overall Synthetic Scheme:

References

- 1. nbinno.com [nbinno.com]

- 2. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 4. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-5-fluoro-6-methoxynicotinic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-fluoro-6-methoxynicotinic acid, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, provide a detailed synthesis protocol, and explore its strategic application as a versatile building block in the development of novel therapeutic agents.

Core Molecular Attributes

This compound is a substituted pyridine-3-carboxylic acid. The strategic placement of its chloro, fluoro, and methoxy groups on the pyridine ring creates a unique electronic and steric environment, making it a valuable scaffold for targeted modifications in drug design.

The molecular formula for this compound is C₇H₅ClFNO₃ . Based on this, the calculated molecular weight is 204.57 g/mol . While a specific CAS number for the acid is not widely indexed, its corresponding methyl ester, Methyl 2-chloro-5-fluoro-6-methoxynicotinate, is identified by CAS Number 959616-64-9 .[1] The hydrolysis of this ester is a direct and common route to the parent carboxylic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Method |

| Molecular Formula | C₇H₅ClFNO₃ | - |

| Molecular Weight | 204.57 g/mol | Calculated |

| IUPAC Name | 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid | - |

| Appearance | (Predicted) White to off-white solid | Based on similar compounds |

| Solubility | (Predicted) Soluble in organic solvents like methanol, DMSO, DMF | Based on structural analogs |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Strategic Importance in Medicinal Chemistry

Substituted nicotinic acid derivatives are foundational pharmacophores in a wide array of therapeutic areas.[1] The specific combination of substituents in this compound offers medicinal chemists several strategic advantages:

-

Halogenation for Enhanced Binding and Properties : The presence of chlorine and fluorine atoms provides opportunities for halogen bonding, a significant interaction that can enhance ligand-target binding affinity.[2][3] Halogenation is also a key strategy to modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing a drug candidate's pharmacokinetic profile.[3][4]

-

Methoxy Group Influence : The methoxy group is a prevalent feature in many approved drugs.[5][6] It can act as a hydrogen bond acceptor, influence molecular conformation, and improve metabolic stability by blocking potential sites of oxidation.[5][6] Its presence can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

-

Versatile Chemical Handles : The carboxylic acid group is a versatile functional handle for forming amides, esters, and other derivatives, allowing for the construction of diverse chemical libraries for screening. The chloro group at the 2-position is susceptible to nucleophilic substitution, providing a key reaction site for further molecular elaboration.

This trifecta of functional groups makes the molecule a high-value intermediate for creating complex molecular architectures aimed at a variety of biological targets, from kinases to G-protein coupled receptors.

Synthesis Protocol: A Representative Pathway

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed two-part synthesis of the target acid via its methyl ester.

Part 1: Synthesis of Methyl 2-chloro-5-fluoro-6-methoxynicotinate

This part of the protocol is based on analogous reactions involving nucleophilic substitution on dichlorinated pyridine rings.

Step 1.1: Esterification of 2,6-dichloro-5-fluoronicotinic acid

-

Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in methanol (MeOH, 10-15 mL per gram of starting material).

-

Reaction : Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Causality: This converts the carboxylic acid to a more reactive acyl chloride in situ, which then readily reacts with methanol to form the methyl ester.

-

Reflux : After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up : Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 2,6-dichloro-5-fluoronicotinate.

Step 1.2: Methoxylation

-

Setup : Dissolve the crude methyl ester from the previous step in anhydrous methanol.

-

Reaction : Add a solution of sodium methoxide (NaOMe, 1.1 eq) in methanol dropwise at room temperature. Causality: The chlorine at the 6-position is generally more susceptible to nucleophilic aromatic substitution than the one at the 2-position in such systems. The electron-withdrawing nature of the ring nitrogen and adjacent ester group facilitates this substitution.

-

Monitoring : Stir the reaction at room temperature for 12-18 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

Work-up : Quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure Methyl 2-chloro-5-fluoro-6-methoxynicotinate.[1]

Part 2: Hydrolysis to this compound

This is a standard saponification reaction to convert the ester to the desired carboxylic acid.

-

Setup : Dissolve the purified methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

-

Reaction : Add lithium hydroxide (LiOH, 1.5 - 2.0 eq) and stir the mixture at room temperature for 2-4 hours. Causality: LiOH is a strong base that hydrolyzes the ester to its corresponding carboxylate salt.

-

Monitoring : Monitor the reaction by TLC until the starting ester is fully consumed.

-

Work-up : Concentrate the mixture to remove the THF. Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any non-polar impurities.

-

Acidification : Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1N HCl. A precipitate should form.

-

Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Safety and Handling

As with any halogenated organic compound, appropriate safety precautions must be taken. Based on data for structurally similar compounds, this compound should be handled with care.

-

Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage : Store in a cool, dry place in a tightly sealed container.

-

Hazards (Predicted) : May cause skin, eye, and respiratory irritation. The GHS hazard statements for the closely related 2-chloro-6-methoxynicotinic acid are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

Conclusion

This compound represents a highly valuable and versatile building block for drug discovery. Its unique combination of reactive sites and modulating substituents provides a robust platform for the synthesis of complex and targeted therapeutic agents. The synthetic pathway outlined in this guide, proceeding through a key methyl ester intermediate, offers a reliable method for accessing this important compound for research and development purposes. As the demand for novel, highly specific therapeutics continues to grow, the strategic use of such functionalized heterocyclic intermediates will remain a cornerstone of modern medicinal chemistry.

References

- Jawad Mohsen, E. M., Salih, N. A., Radhi, A. W., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 2(2), 51-56.

- Lu, W., & Jia, Y. (2010). Condensative Azaheterocycle Synthesis. Organic Syntheses, 87, 276.

- Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current drug targets, 11(3), 303–314.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

-

ResearchGate. The role of the methoxy group in approved drugs | Request PDF. [Link]

-

Hernandes, M. Z., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. [Link]

Sources

- 1. Methyl 2-chloro-5-fluoro-6-methoxynicotinate price,buy Methyl 2-chloro-5-fluoro-6-methoxynicotinate - chemicalbook [chemicalbook.com]

- 2. namiki-s.co.jp [namiki-s.co.jp]

- 3. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Chloro-6-methoxynicotinic acid, 95%, Thermo Scientific 250mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Substituted Nicotinic Acid

Nicotinic acid, a form of vitamin B3, and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. The strategic placement of various functional groups on the pyridine ring can dramatically alter the molecule's physicochemical properties and biological activity. This guide focuses on a specific, lesser-explored derivative: 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid . The formal IUPAC name for this compound is indeed 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid .

The unique combination of a chloro, fluoro, and methoxy group on the nicotinic acid core presents a tantalizing prospect for researchers. The electron-withdrawing nature of the halogens and the electron-donating methoxy group create a distinct electronic environment that can influence reactivity and intermolecular interactions. This guide provides a comprehensive overview of a proposed synthetic pathway, predicted properties, and potential applications of this compound, drawing upon established chemistry of related substituted pyridines.

Physicochemical Properties and Structural Data

| Property | Predicted Value/Information |

| IUPAC Name | 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid |

| Molecular Formula | C₇H₅ClFNO₃ |

| Molecular Weight | 205.57 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be sparingly soluble in water, with better solubility in organic solvents like methanol, ethanol, and DMSO. |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 3-4, influenced by the electron-withdrawing groups on the ring. |

Proposed Synthetic Pathway

A plausible synthetic route to 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid can be envisioned starting from the commercially available 2,6-dichloro-5-fluoronicotinic acid. This multi-step synthesis involves selective nucleophilic aromatic substitution followed by hydrolysis.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed synthetic route to the target compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 2,6-Dichloro-5-fluoronicotinic acid

-

Suspend 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in methanol (10 vol).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, warm the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,6-dichloro-5-fluoronicotinate.

Step 2: Selective Methoxylation

-

Dissolve methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq) in anhydrous methanol (15 vol).

-

Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

-

At a controlled temperature (e.g., 0-25 °C, optimization required), add the sodium methoxide solution dropwise to the solution of the ester. The 6-position is generally more susceptible to nucleophilic attack than the 2-position in such systems.

-

Stir the reaction mixture at the optimized temperature for 2-4 hours, monitoring for the formation of the desired product and consumption of the starting material.

-

Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 2-chloro-5-fluoro-6-methoxynicotinate.

Step 3: Hydrolysis to the Final Product

-

Dissolve methyl 2-chloro-5-fluoro-6-methoxynicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the hydrolysis by TLC or LC-MS.

-

Upon completion, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid.

Potential Applications in Research and Drug Development

Substituted nicotinic acids are a well-established class of compounds with a broad range of biological activities. The unique substitution pattern of 2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid suggests several potential areas of application:

-

Enzyme Inhibition: The pyridinecarboxylic acid moiety is a known pharmacophore that can interact with the active sites of various enzymes. The specific electronic properties conferred by the chloro, fluoro, and methoxy substituents could lead to selective inhibition of targets such as kinases, polymerases, or metabolic enzymes.

-

Agrochemicals: Many commercial herbicides and fungicides are based on the pyridine scaffold. The title compound could serve as a valuable intermediate for the synthesis of novel agrochemicals. The presence of halogens often enhances the biological activity and metabolic stability of these compounds.

-

Materials Science: Pyridine derivatives can act as ligands for metal complexes, which have applications in catalysis, organic light-emitting diodes (OLEDs), and sensor technology. The electronic tuning provided by the substituents could be used to modulate the properties of these materials.

Logical Relationship of Functional Groups to Potential Activity

Caption: Influence of functional groups on properties and applications.

Conclusion and Future Directions

2-Chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid represents a novel and synthetically accessible building block for chemical and biological research. The proposed synthetic route provides a clear path for its preparation, enabling further investigation into its properties and potential applications. Researchers in drug discovery, agrochemical development, and materials science are encouraged to explore the potential of this and other uniquely substituted nicotinic acid derivatives. Future work should focus on the experimental validation of the proposed synthesis, full characterization of the compound, and screening for biological activity in relevant assays.

References

- Due to the novelty of the specific title compound, the following references pertain to the synthesis and chemistry of structurally related substituted nicotinic acids and pyridines, which form the basis for the proposed synthetic route and predicted properties.

-

Synthesis of 2,6-dichloro-5-fluoronicotinic acid: A process for preparing 2,6-dichloro-5-fluoronicotinic acid is disclosed in European Published Patent Application 0333,020. This document provides a foundational method for obtaining the proposed starting material.

-

Reactivity of Chloropyridines: The chemistry of chloropyridines, including their susceptibility to nucleophilic substitution, is well-documented. Textbooks and review articles on heterocyclic chemistry provide a comprehensive understanding of the principles governing the selective methoxylation step.

-

Hydrolysis of Pyridine Esters: Standard hydrolysis procedures for esters of nicotinic acid and related compounds are widely available in the chemical literature and are generally robust and high-yielding.

-

Applications of Substituted Nicotinic Acids: A vast body of literature, including patents and peer-reviewed articles, describes the use of substituted nicotinic acids in the development of pharmaceuticals and agrochemicals. A search of chemical databases such as SciFinder, Reaxys, and Google Scholar using relevant keywords will yield numerous examples.